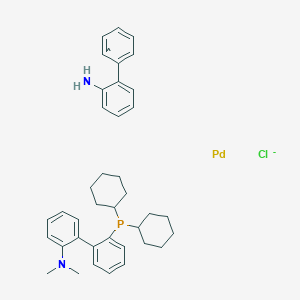
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl(2 inverted exclamation marka-amino-1,1 inverted exclamation marka-biphenyl-2-yl) palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl(2 inverted exclamation marka-amino-1,1 inverted exclamation marka-biphenyl-2-yl) palladium(II) is a complex organometallic compound. It is widely used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. This compound is known for its ability to enhance the reactivity and selectivity of palladium catalysts, making it a valuable tool in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as aryl halides and bases like potassium tert-butoxide are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl is extensively used in scientific research, particularly in the following areas:
Mecanismo De Acción
The mechanism by which 2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl exerts its effects involves its coordination to palladium. The compound acts as a ligand, stabilizing the palladium center and enhancing its reactivity. This coordination facilitates the formation of palladium complexes that are highly active in catalytic processes. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-nitrogen bonds .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Another ligand used in palladium-catalyzed reactions.
2-(Di-tert-butylphosphino)biphenyl: Known for its steric bulk and electron-donating properties.
Uniqueness
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl is unique due to its combination of steric and electronic properties, which enhance the reactivity and selectivity of palladium catalysts. Its ability to stabilize palladium intermediates and facilitate various catalytic processes sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C38H46ClN2PPd- |
|---|---|
Peso molecular |
703.6 g/mol |
InChI |
InChI=1S/C26H36NP.C12H10N.ClH.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H;/p-1 |
Clave InChI |
YEIIUESTTLFWDU-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C]=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
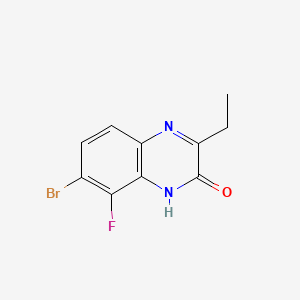
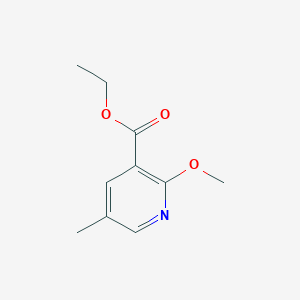
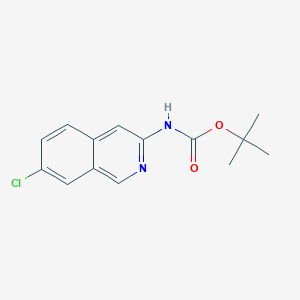
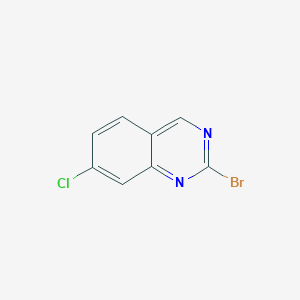
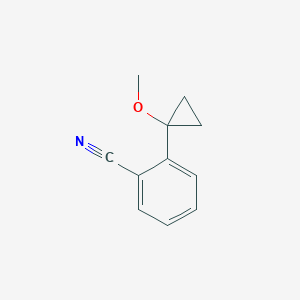
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13666958.png)
![Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13666960.png)
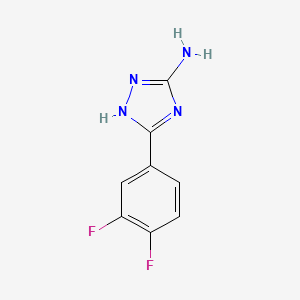
![6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666965.png)
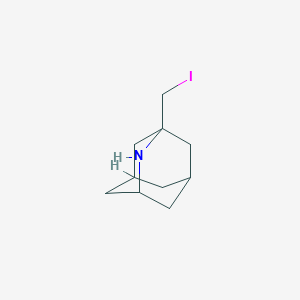
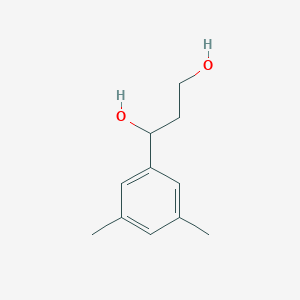
![2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-](/img/structure/B13666983.png)
